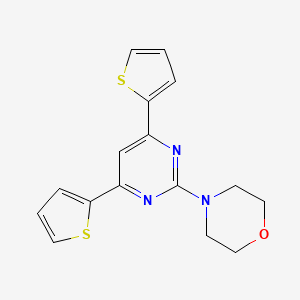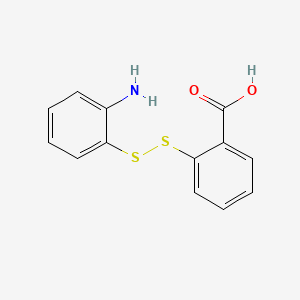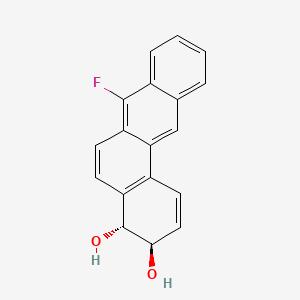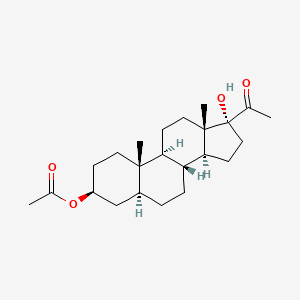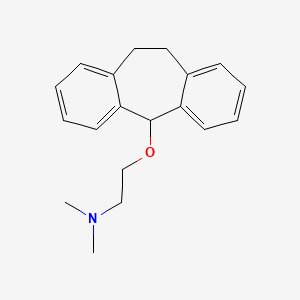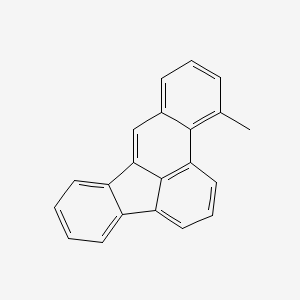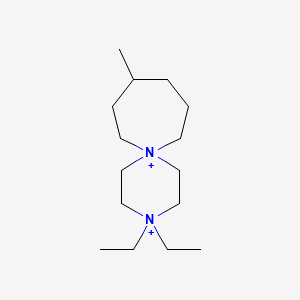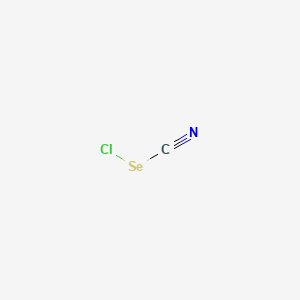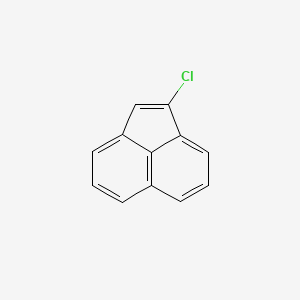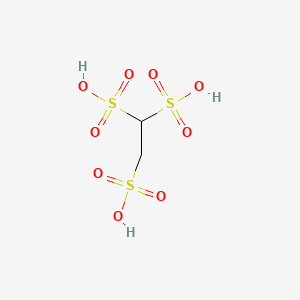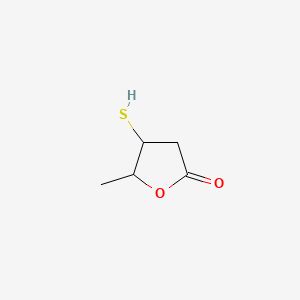
Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone is a chemical compound known for its unique structure and properties It is a derivative of valeric acid, featuring a gamma-lactone ring with hydroxyl and mercapto groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone can be synthesized through several methods. One common approach involves the cyclization of 4-hydroxy-3-mercaptovaleric acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the gamma-lactone ring. The reaction is carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound often involves the use of biomass-derived precursors. For example, levulinic acid, obtained from the hydrolysis of cellulosic biomass, can be converted to 4-hydroxy-3-mercaptovaleric acid, which is then cyclized to form the gamma-lactone. This method is environmentally friendly and aligns with the principles of green chemistry .
Analyse Des Réactions Chimiques
Types of Reactions
Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, while the mercapto group can be oxidized to form a disulfide.
Reduction: The gamma-lactone ring can be reduced to form the corresponding dihydroxy compound.
Substitution: The hydroxyl and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of ketones and disulfides.
Reduction: Formation of dihydroxy compounds.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized as a precursor for the production of various chemicals and materials
Mécanisme D'action
The mechanism of action of valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The gamma-lactone ring can undergo hydrolysis, releasing the active form of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gamma-valerolactone: A structurally similar compound with a gamma-lactone ring but lacking the hydroxyl and mercapto groups.
Delta-valerolactone: Another lactone with a different ring size and structure.
Uniqueness
Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone is unique due to the presence of both hydroxyl and mercapto groups, which confer distinct chemical reactivity and biological activity. These functional groups enable a wide range of chemical transformations and interactions with biomolecules, making this compound valuable for various applications .
Propriétés
Numéro CAS |
56078-99-0 |
|---|---|
Formule moléculaire |
C5H8O2S |
Poids moléculaire |
132.18 g/mol |
Nom IUPAC |
5-methyl-4-sulfanyloxolan-2-one |
InChI |
InChI=1S/C5H8O2S/c1-3-4(8)2-5(6)7-3/h3-4,8H,2H2,1H3 |
Clé InChI |
AKRXMYIUTBOGQM-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CC(=O)O1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



